molecular formula C10H18O3 B14512573 3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- CAS No. 62759-60-8

3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-

Cat. No.: B14512573
CAS No.: 62759-60-8
M. Wt: 186.25 g/mol
InChI Key: VJNBJINFTPXQML-UHFFFAOYSA-N
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Description

3,7,9-Trioxabicyclo[421]nonane, 1,4,4,6-tetramethyl- is a complex organic compound with a unique bicyclic structure This compound consists of three oxygen atoms and multiple methyl groups, contributing to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- typically involves multiple steps, including the formation of the bicyclic core and the introduction of methyl groups. One common method involves the use of cyclization reactions, where precursor molecules undergo intramolecular reactions to form the bicyclic structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- is unique due to its specific arrangement of methyl groups and oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62759-60-8

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1,4,4,6-tetramethyl-3,7,9-trioxabicyclo[4.2.1]nonane

InChI

InChI=1S/C10H18O3/c1-8(2)5-10(4)12-7-9(3,13-10)6-11-8/h5-7H2,1-4H3

InChI Key

VJNBJINFTPXQML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(OCC(O2)(CO1)C)C)C

Origin of Product

United States

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